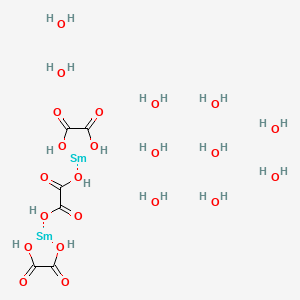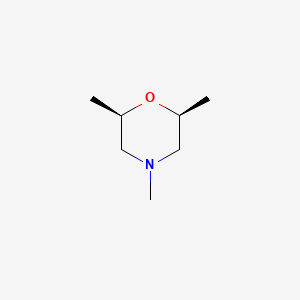
(2R,6S)-2,4,6-trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,4,6-Trimethylmorpholine: is a chiral organic compound with the molecular formula C7H15NO. It is a morpholine derivative, characterized by a six-membered ring containing one nitrogen atom and three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Synthetic Routes and Reaction Conditions:
Enamine Synthesis: One common method involves the reaction of a suitable ketone with a secondary amine under acidic conditions to form an enamine, which is then reduced to produce this compound.
Reduction of Oximes: Another approach is the reduction of oximes derived from corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale enamine synthesis or reduction processes, optimized for high yield and purity. These methods are carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Chemical Reactions Analysis
(2R,6S)-2,4,6-Trimethylmorpholine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide, which can be further utilized in other chemical processes.
Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Morpholines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(2R,6S)-2,4,6-Trimethylmorpholine: has diverse applications in scientific research, including:
Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its chiral nature.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which (2R,6S)-2,4,6-trimethylmorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a chiral ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2R,6S)-2,4,6-Trimethylmorpholine: is compared with other similar compounds, such as:
2,4,6-Trimethylmorpholine (racemic mixture): This compound lacks the chiral specificity of this compound, leading to different biological and chemical properties.
Morpholine: The parent compound without methyl groups, which has different reactivity and applications.
Other chiral morpholines: Compounds with different stereochemistry at the chiral centers, resulting in distinct chemical behaviors and applications.
Properties
IUPAC Name |
(2R,6S)-2,4,6-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8(3)5-7(2)9-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJIILNJVLCQE-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38574-43-5 |
Source


|
| Record name | rac-(2R,6S)-2,4,6-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
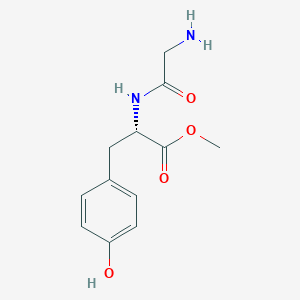
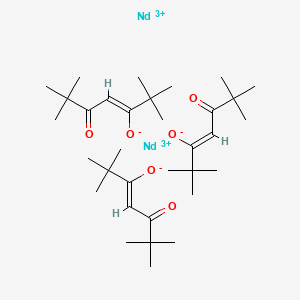

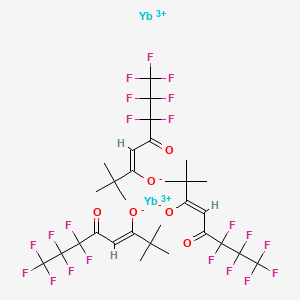
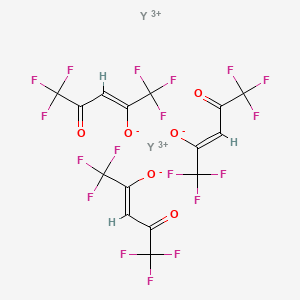
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
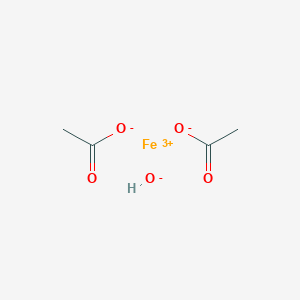
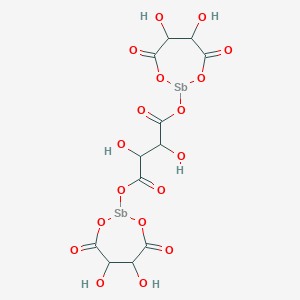
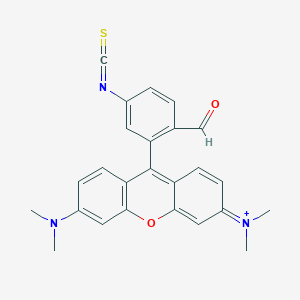
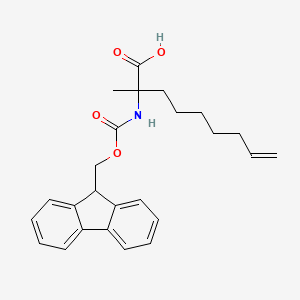
![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)
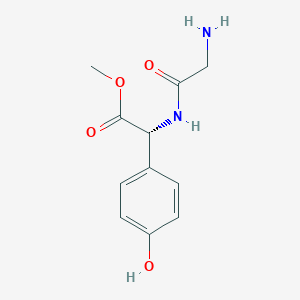
![Benzoic acid, 4-[(2-chloroacetyl)methylamino]-](/img/structure/B8086206.png)
